molecular formula C17H11FN2OS2 B2401638 4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-05-6

4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No. B2401638
CAS RN: 478030-05-6
M. Wt: 342.41
InChI Key: MAKYFAGAYRKAMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Fluorescent Properties and Computational Analysis

  • Synthesis and Solid-State Fluorescence: Research has explored the synthesis of novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives. These compounds exhibit strong solid-state fluorescence, highlighting their potential in fluorescence-based applications. Computational analyses have quantitatively reproduced the absorption and emission properties of these compounds (Yokota et al., 2012).

Synthesis and Chemical Properties

  • Novel Derivative Synthesis: A range of [1]benzothieno[3,2-d]pyrimidine derivatives have been synthesized. These derivatives show potential as antileukemic agents, indicating their significance in medicinal chemistry (El-Telbany & Hutchins, 1985).
  • Crystallographic Study: The study of different polymorphic forms of related compounds, such as 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, provides insights into molecular structures and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of these compounds (Glidewell et al., 2003).

Biological Activities

  • Anti-inflammatory and Fluorescence Imaging Applications: Some benzothieno[3,2-d]pyrimidin-4-one derivatives exhibit anti-inflammatory properties and have the potential to be used as fluorescent probes for cancer cell imaging. This highlights their dual utility in both therapeutic and diagnostic contexts (Barone et al., 2014).
  • Antimicrobial Potency: Derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been synthesized and evaluated for their antimicrobial properties. These findings suggest their potential in developing new antimicrobial agents (Soliman et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available in the sources I found .

properties

IUPAC Name

4-(4-fluorophenoxy)-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2OS2/c1-22-17-19-14-12-4-2-3-5-13(12)23-15(14)16(20-17)21-11-8-6-10(18)7-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKYFAGAYRKAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)F)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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